molecular formula C13H15N3O2S B3819167 1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone

1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone

Cat. No. B3819167
M. Wt: 277.34 g/mol
InChI Key: HFWBACJCBXKSLZ-UHFFFAOYSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups, including a 2-thienylmethyl group, a 1,2,4-oxadiazole ring, and a 2-pyrrolidinone ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves reactions such as nucleophilic substitution, ring closure, or condensation .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The 2-thienylmethyl group, 1,2,4-oxadiazole ring, and 2-pyrrolidinone ring would each contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the 2-pyrrolidinone ring might undergo reactions such as ring-opening or substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the 2-pyrrolidinone ring might make the compound polar and potentially soluble in water .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug, its mechanism of action would depend on its specific biological target .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it’s a drug, future research might focus on improving its efficacy or reducing its side effects .

properties

IUPAC Name

1-[1-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-9(16-6-2-5-12(16)17)13-14-11(15-18-13)8-10-4-3-7-19-10/h3-4,7,9H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWBACJCBXKSLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CC2=CC=CS2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone
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1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone
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1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone
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1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone
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1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone
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1-{1-[3-(2-thienylmethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-pyrrolidinone

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